N-[1-(furan-2-yl)ethyl]propanamide
Description
N-[1-(furan-2-yl)ethyl]propanamide is a propanamide derivative featuring a furan-2-yl ethyl substituent on the nitrogen atom. Furan rings are known for their electron-rich aromatic systems, which can influence pharmacokinetic properties such as metabolic stability and receptor binding . The compound’s molecular formula is inferred as C₉H₁₃NO₂, with a molecular weight of approximately 167.2 g/mol.
Properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(11)10-7(2)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWIHZNKWRZODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties based on evidence:
Key Observations :
- Furan vs. Aromatic Substituents : Compounds with furan substituents (e.g., N-(furan-2-ylmethyl)-3-phenylpropanamide ) exhibit lower molecular weights compared to biphenyl or piperidinyl analogs (e.g., fentanyl derivatives ). The electron-rich furan may enhance metabolic stability but reduce lipophilicity compared to phenyl groups.
- Pharmacological Profiles : Fentanyl analogs (e.g., 2'-fluoroortho-Fluorofentanyl ) are potent opioids targeting µ-opioid receptors, whereas furan-containing propanamides (e.g., 3-[5-(4-chlorophenyl)furan-2-yl]-N-phenylpropanamide ) are hypothesized to exhibit anti-inflammatory or antimicrobial activity due to structural similarities to flurbiprofen derivatives.
Physicochemical and Pharmacokinetic Properties
- Solubility : Furan-containing compounds are expected to have moderate water solubility due to the polar oxygen atom in the furan ring, whereas fentanyl analogs with lipophilic aryl groups exhibit lower solubility .
- pKa: Not explicitly reported for the target compound, but the amide group likely has a pKa ~0–1 (non-basic), similar to other propanamides .
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